Product packaging for Methyl 4-aminophenethylcarbamate(Cat. No.:CAS No. 144222-20-8)

Methyl 4-aminophenethylcarbamate

Cat. No.: B114152
CAS No.: 144222-20-8
M. Wt: 194.23 g/mol
InChI Key: SUZPKCFKQWHVRR-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Organic Chemistry

The significance of Methyl 4-aminophenethylcarbamate in modern organic chemistry lies in its hybrid structure. The carbamate (B1207046) group is a key functional group in many pharmaceuticals and agrochemicals, often imparting specific biological activities or modulating the physicochemical properties of a molecule. nih.gov The presence of the reactive primary amine on the phenyl ring allows for a wide array of chemical transformations.

The carbamate moiety itself is recognized for its chemical stability and its capacity to participate in hydrogen bonding, which can be crucial for molecular recognition in biological systems. The study of related carbamate-containing molecules has shown their increasing use in medicinal chemistry, where they can act as peptide bond surrogates or be incorporated into the design of prodrugs.

Overview of Strategic Importance as a Synthetic Intermediate

The strategic importance of this compound stems from its role as a versatile synthetic intermediate. The two distinct functional groups—the aromatic amine and the carbamate—can be manipulated selectively, allowing for the stepwise construction of more complex molecules.

The primary amino group can serve as a handle for a variety of chemical reactions, including diazotization, acylation, and alkylation, opening pathways to a diverse range of derivatives. For instance, similar aromatic amines are used in the synthesis of dyes and pharmaceuticals.

The carbamate functional group can act as a protecting group for the phenethylamine (B48288) side chain. The protection and deprotection of amines are fundamental strategies in the multi-step synthesis of complex, amine-containing molecules. nih.gov Carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used for this purpose. While the methyl carbamate is generally more stable, its use as a directing group or a stable linker is a key area of investigation.

General synthetic routes to carbamates often involve the reaction of an amine with a chloroformate or the coupling of an amine with carbon dioxide and an alcohol. organic-chemistry.orgorganic-chemistry.org For example, the synthesis of related carbamates has been achieved by reacting 4-aminophenethylamine with the appropriate chloroformate. A plausible synthesis for this compound would involve the reaction of 4-aminophenethylamine with methyl chloroformate.

Furthermore, the entire this compound scaffold can be incorporated into larger molecules, where it can contribute to the final product's desired properties. For example, related carbamate structures are used as intermediates in the synthesis of complex pharmaceutical agents. tdcommons.org The investigation of this compound and its derivatives is an active area of research, with potential applications in the development of novel materials and therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B114152 Methyl 4-aminophenethylcarbamate CAS No. 144222-20-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-[2-(4-aminophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)12-7-6-8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZPKCFKQWHVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479256
Record name Methyl [2-(4-aminophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144222-20-8
Record name Methyl [2-(4-aminophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Synthesis of Methyl 4 Aminophenethylcarbamate

Established Synthetic Pathways

Established synthetic routes to Methyl 4-aminophenethylcarbamate and related N-aryl carbamates often rely on well-documented reactions that have been refined over time. These methods provide reliable and reproducible means of obtaining the target compound.

Aminophenyl Ethanol as Precursor Reactant

A logical and direct approach to the synthesis of this compound involves the use of 2-(4-aminophenyl)ethanol as the starting material. This pathway focuses on the N-acylation of the primary aromatic amine with a suitable methylating carbamoylating agent. A common and effective reagent for this transformation is methyl chloroformate.

The reaction proceeds via the nucleophilic attack of the amino group of 2-(4-aminophenyl)ethanol on the electrophilic carbonyl carbon of methyl chloroformate. This is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. The choice of base and solvent is crucial to optimize the yield and purity of the product. Non-nucleophilic bases such as triethylamine or pyridine are often employed in a suitable aprotic solvent like dichloromethane or diethyl ether. nih.gov

Table 1: Reaction conditions for the synthesis of N-aryl carbamates from amines and chloroformates.

Reactant A Reactant B Base Solvent Temperature Reference
Substituted 2-hydroxybenzyl-N-methylamines Phenyl chlorocarbonates Triethylamine (TEA) Diethyl ether 10 °C to room temp nih.gov

While this method is straightforward, careful control of the reaction conditions is necessary to avoid potential side reactions, such as O-acylation of the hydroxyl group present in the 2-(4-aminophenyl)ethanol molecule.

Carbamoylation Reactions via Carbonylimidazolide or Related Reagents

Carbamoylation reactions utilizing 1,1'-carbonyldiimidazole (CDI) offer a milder and often more selective alternative to the use of chloroformates. wikipedia.org CDI is a versatile reagent that activates a carboxylic acid or, in this context, can be used to generate a reactive intermediate for carbamate (B1207046) formation. wikipedia.org

In a typical procedure, the alcohol or amine substrate reacts with CDI to form an activated imidazolide intermediate. For the synthesis of this compound, 2-(4-aminophenyl)ethanol could first react with CDI. The resulting N-acylimidazole intermediate is then subjected to reaction with methanol to yield the desired methyl carbamate. Alternatively, CDI can react with methanol first to form a methoxycarbonylimidazolide, which then reacts with 2-(4-aminophenyl)ethanol. This latter approach may offer better control and selectivity.

This method avoids the generation of corrosive HCl and often proceeds under milder conditions, which can be advantageous when dealing with sensitive functional groups. researchgate.net The reactions are generally high-yielding and the imidazole byproduct is readily removed during workup. researchgate.net

Direct Conversion from Aromatic Amines with Carbon Dioxide and Silicon Reagents

In a move towards greener and more sustainable chemistry, direct carboxylation methods using carbon dioxide as a C1 feedstock are gaining prominence. A notable approach involves the direct conversion of aromatic amines to carbamates using carbon dioxide in the presence of a silicon reagent.

One such method utilizes tetramethoxysilane (Si(OMe)₄) as a nonmetallic, regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a CO₂ capture agent and catalyst. This system enables the direct conversion of low-concentration CO₂ into carbamates. The reaction is believed to proceed through the formation of a carbamic acid intermediate from the aromatic amine and CO₂, which is then esterified by the silicon reagent. This approach is advantageous as it avoids the use of toxic phosgene (B1210022) derivatives and can potentially utilize CO₂ from industrial exhaust gases.

Transcarbamoylation Approaches

Transcarbamoylation is another established method for the synthesis of carbamates, involving the transfer of a carbamoyl group from a donor molecule to an acceptor, in this case, 2-(4-aminophenyl)ethanol. Methyl carbamate is an economical and effective carbamoyl donor for this purpose. organic-chemistry.org

This reaction is often catalyzed by metal salts, with tin catalysts such as dibutyltin maleate showing high efficiency. organic-chemistry.orgresearchgate.net The reaction of 2-(4-aminophenyl)ethanol with methyl carbamate in the presence of a tin catalyst would proceed by the exchange of the methoxy group of the methyl carbamate with the amino group of the aminophenylethanol. This method is characterized by its mild reaction conditions and broad functional group tolerance. organic-chemistry.org The equilibrium nature of the reaction may require the removal of a byproduct, such as methanol, to drive the reaction to completion. Recent developments have highlighted the versatility of transcarbamoylation for creating complex molecules. organic-chemistry.orgacs.orgacs.org

Table 2: Comparison of Established Synthetic Pathways.

Pathway Precursor Reagents Key Advantages Potential Challenges
2.1.1 Aminophenyl Ethanol Methyl Chloroformate, Base Direct, well-established Formation of HCl, potential for O-acylation
2.1.2 Aminophenyl Ethanol Carbonyl diimidazole, Methanol Mild conditions, no HCl byproduct Requires stoichiometric use of CDI
2.1.3 Aromatic Amine Carbon Dioxide, Silicon Reagent (e.g., Si(OMe)₄), DBU Utilizes CO₂, sustainable May require specific catalytic systems

| 2.1.4 | Aminophenyl Ethanol | Methyl Carbamate, Tin Catalyst | Economical carbamoyl donor, mild conditions | Equilibrium reaction, catalyst removal |

Advanced Synthetic Strategies and Innovations

In recent years, the development of more efficient and environmentally benign synthetic methods has been a major focus in organic chemistry. These advanced strategies often employ novel technologies to accelerate reactions and improve yields.

Microwave-Assisted Synthetic Protocols for Carbamate Formation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. rsc.orgdoaj.org The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods.

For the synthesis of this compound, microwave irradiation could be applied to several of the established pathways. For instance, the reaction of 2-(4-aminophenyl)ethanol with methyl chloroformate or the transcarbamoylation reaction could be significantly accelerated under microwave conditions. The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively, leading to faster reaction rates. nih.goveurekaselect.com

While specific microwave-assisted protocols for the synthesis of this compound are not extensively reported, the general success of this technology in the synthesis of anilines, N-heterocycles, and other related compounds suggests its high potential for application in this context. rsc.orgnih.gov The development of a microwave-assisted protocol would offer a faster, more energy-efficient, and potentially higher-yielding route to this important carbamate.

Catalytic Approaches in Carbamate Synthesis (e.g., Tin-catalyzed, Indium Triflate)

The synthesis of carbamates, including this compound, can be significantly enhanced through the use of catalysts. Among the various catalytic systems, tin and indium compounds have demonstrated notable efficacy.

Tin-Catalyzed Synthesis:

Organotin compounds are well-established catalysts for the formation of urethanes and carbamates. poliuretanos.com.brmofanpu.com Catalysts such as dibutyltin dilaurate (DBTDL) are widely used in the synthesis of polyurethanes and can be applied to the synthesis of smaller carbamate molecules. bnt-chemicals.comwikipedia.org The mechanism of tin catalysis in urethane (B1682113) formation generally involves the activation of the alcohol or the isocyanate (or a related carbonyl source) by the tin catalyst, facilitating the nucleophilic attack of the amine. poliuretanos.com.br

One effective tin-catalyzed method for carbamate synthesis is transcarbamoylation. For instance, primary and secondary alcohols can react smoothly with a carbamate donor like phenyl carbamate in the presence of a tin catalyst, such as dibutyltin maleate, to produce the corresponding carbamates in high yields. organic-chemistry.org This method is noted for its mild conditions and broad functional group tolerance. organic-chemistry.org Another approach involves the reaction of amines with organic carbonates, where divalent tin salts have been shown to be effective catalysts. acs.org The reaction is typically conducted at elevated temperatures. acs.org

The catalytic cycle is believed to involve the formation of an organotin alkoxide complex, which then acts as the dominant catalyst for the urethane formation reaction. nih.gov

Indium Triflate-Catalyzed Synthesis:

Indium triflate (In(OTf)₃) has emerged as a powerful Lewis acid catalyst for a variety of organic transformations, including the synthesis of carbamates. It offers the advantages of being recoverable and reusable. researchgate.net A notable application is the synthesis of primary carbamates from alcohols and urea, with urea serving as an environmentally friendly carbonyl source. researchgate.net This reaction proceeds under mild conditions and often results in high yields, with the product being easily isolated. researchgate.net Mechanistic studies suggest that the indium triflate activates the urea by coordinating to the carbonyl oxygen, thereby enhancing the nucleophilic attack by the alcohol or amine. researchgate.net

Orthogonal Protecting Group Strategies for Amine Functionalities

The synthesis of this compound from a precursor like 4-aminophenethylamine presents a classic challenge in chemoselectivity due to the presence of two nucleophilic amine groups: a primary aromatic amine and a primary aliphatic amine. Orthogonal protecting group strategies are essential to selectively functionalize one amine while the other remains masked. libretexts.org

Selective Protection of Aromatic vs. Aliphatic Amines

The differential basicity and nucleophilicity of aromatic and aliphatic amines provide the basis for their selective protection. Aliphatic amines are significantly more basic (pKa of the conjugate acid is ~9-10) than aromatic amines (pKa of the conjugate acid is ~4-5). This difference in pKa can be exploited to achieve selective protection. ubc.ca

A well-established method for the selective protection of the aromatic amine in the presence of an aliphatic amine involves conducting the protection reaction under controlled pH conditions. ubc.ca By adjusting the pH to a mildly acidic level (e.g., pH 4.5), the more basic aliphatic amine is protonated and thus deactivated towards electrophilic attack by the protecting group reagent. The less basic aromatic amine remains largely unprotonated and available for reaction. This strategy has been successfully employed for the regioselective preparation of mono-N-Boc, N-Cbz, N-Fmoc, or N-Alloc protected aromatic amines in high yields. ubc.caresearchgate.netrsc.org

Conversely, to selectively protect the more nucleophilic aliphatic amine, the reaction is typically carried out under neutral or basic conditions where both amines are unprotonated. The greater nucleophilicity of the aliphatic amine leads to its preferential reaction with the protecting group reagent.

Chemoselective Deprotection Methods of Carbamates

The choice of protecting group is dictated by its stability under various reaction conditions and the ability to be removed chemoselectively without affecting other functional groups in the molecule. Common carbamate protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). libretexts.org

Boc Group: The Boc group is stable to a wide range of non-acidic conditions but is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). acs.org

Cbz Group: The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis (e.g., H₂/Pd-C). libretexts.org

Fmoc Group: The Fmoc group is stable to acidic conditions and catalytic hydrogenation but is cleaved under mild basic conditions, often using a solution of piperidine in an organic solvent. libretexts.org

Recent advancements have introduced milder and more selective deprotection methods. For instance, a nucleophilic deprotection protocol using 2-mercaptoethanol has been developed for the cleavage of Cbz, Alloc, and methyl carbamates, which is particularly useful for substrates with functionalities sensitive to standard hydrogenolysis or Lewis acid-mediated deprotection. nih.govacs.orgacs.org Another mild method for the cleavage of carbamates involves the use of tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF). acs.org

Efficiency and Green Chemistry Considerations in Carbamate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize waste, reduce energy consumption, and use less hazardous substances. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and minimizing the formation of byproducts. In carbamate synthesis, this involves the careful selection of catalysts, solvents, temperature, and reaction time. For example, in the synthesis of carbamates from amines, carbon dioxide, and alkyl halides, the choice of base and the use of additives like cesium carbonate and tetrabutylammonium iodide (TBAI) can significantly improve yields and reaction times under mild conditions. organic-chemistry.orgnih.gov The pressure of CO₂ has also been shown to influence both the conversion and selectivity in the synthesis of methyl carbamates from primary aliphatic amines and dimethyl carbonate. core.ac.uk

The table below presents a hypothetical comparison of different synthetic methods for carbamate formation, illustrating how the choice of reagents and catalysts can impact the yield.

MethodCarbonyl SourceCatalyst/ReagentTypical Yield (%)
Phosgene-basedPhosgene->90
Isocyanate ReactionIsocyanate->90
From CO₂ and AminesCarbon DioxideCs₂CO₃/TBAI70-95
TranscarbamoylationPhenyl CarbamateDibutyltin Maleate>90
From UreaUreaIndium Triflate80-95

Solvent Selection and Environmental Impact in Synthetic Processes

Solvents account for a significant portion of the waste generated in the pharmaceutical and fine chemical industries. acs.orgacsgcipr.org Therefore, the selection of environmentally benign solvents is a key aspect of green chemistry. Solvent selection guides, such as those developed by the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) and the CHEM21 consortium, provide a framework for ranking solvents based on their safety, health, and environmental impact. acsgcipr.orgacs.orgyork.ac.uk

The Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of product, is a useful metric for quantifying the environmental impact of a chemical process. libretexts.org Processes with lower E-Factors are considered greener.

The following interactive table provides a comparison of common organic solvents based on the CHEM21 solvent selection guide, highlighting their ranking and key environmental considerations.

SolventCHEM21 RankingKey Environmental/Safety Issues
WaterRecommendedLow toxicity, non-flammable
EthanolRecommendedRenewable, biodegradable
Ethyl AcetateRecommendedRelatively low toxicity
TolueneProblematicVolatile organic compound (VOC), toxic
DichloromethaneHazardousCarcinogen, VOC
N,N-Dimethylformamide (DMF)HazardousReproductive toxicity
1,4-DioxaneHighly HazardousCarcinogen, peroxide former

By prioritizing greener solvents and optimizing reaction conditions to improve yields and reduce waste, the synthesis of this compound can be made more sustainable and environmentally responsible.

Mechanistic Investigations of Reactions Involving Methyl 4 Aminophenethylcarbamate

Reaction Mechanisms of Carbamate (B1207046) Formation and Cleavage

Carbamates, such as methyl 4-aminophenethylcarbamate, are typically synthesized through the reaction of an amine with a chloroformate or by the reaction of an isocyanate with an alcohol. wikipedia.org The cleavage of carbamates, on the other hand, can be initiated by various reagents and conditions, leading back to the constituent amine and other byproducts. The mechanisms of these processes are of significant interest in organic synthesis and medicinal chemistry. nih.govnih.gov

Nucleophilic Attack and Addition Mechanisms

The formation of carbamates often involves a nucleophilic attack of an amine on a carbonyl-containing compound. For instance, the reaction of an amine with a chloroformate proceeds via a nucleophilic acyl substitution mechanism. wikipedia.org The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion to form the carbamate.

Similarly, the reaction of an isocyanate with an alcohol to form a carbamate involves the nucleophilic attack of the alcohol oxygen on the central carbon atom of the isocyanate group. wikipedia.org This addition reaction results in the formation of the carbamate linkage. The nucleophilicity of the amine or alcohol and the electrophilicity of the chloroformate or isocyanate are key factors influencing the reaction rate. Enamides and enecarbamates, despite being less nucleophilic than corresponding metal enolates, can act as effective nucleophiles in the presence of Lewis acid catalysts. nih.gov

The reversible reaction of primary amines with carbon dioxide to form alkyl-ammonium carbamates demonstrates a reduction in the amine's nucleophilicity, which can be utilized as a protective strategy in certain reactions. mdpi.com

Role of Zwitterionic Tetrahedral Intermediates in Carbamate Hydrolysis and Aminolysis

The hydrolysis and aminolysis of carbamates are crucial reactions, and their mechanisms often involve the formation of tetrahedral intermediates. researchgate.net In the case of hydrolysis, a water molecule or a hydroxide (B78521) ion attacks the carbonyl carbon of the carbamate, leading to a tetrahedral intermediate. This intermediate can then break down to release the corresponding amine, alcohol (or phenol), and carbon dioxide.

Recent studies have highlighted the potential involvement of zwitterionic tetrahedral intermediates in these reactions. For example, in the reaction of amines with carbon dioxide, a zwitterionic carbamate can be formed, which is in equilibrium with the solvated CO2. researchgate.net Computational studies have shown that a TMG–CO2 zwitterion (where TMG is 1,1,3,3-tetramethylguanidine) is a kinetically and thermodynamically accessible intermediate in mixed carbamate formation. rsc.org The stability and breakdown of these intermediates are influenced by factors such as the solvent and the nature of the substituents on the carbamate.

The hydrolysis of carbamates can be significantly influenced by the coordination of metal ions, which can trigger a self-immolation process leading to the cleavage of the carbamate. rsc.org

Brönsted-Type Plots and Rate-Determining Steps in Carbamate Reactions

Brönsted-type plots are a valuable tool for elucidating reaction mechanisms by correlating the reaction rate constant with the acidity or basicity of a catalyst or reactant. In carbamate chemistry, these plots have been used to determine the rate-determining step in formation and cleavage reactions.

For the reaction of amines with carbon dioxide, the rate law can include both uncatalyzed and hydroxide-catalyzed pathways. researchgate.net A Brönsted relationship has been observed between the second-order rate constants for the uncatalyzed reaction and the pKa of the amines. researchgate.net For weakly basic amines, the rate-limiting step in carbamate formation and breakdown is carbon-nitrogen bond formation and cleavage. researchgate.net However, for more basic amines, proton transfer may become the rate-limiting step. researchgate.net

Similarly, for the acid-catalyzed decarboxylation of carbamates, a Brönsted relationship can be observed between the second-order rate constants and the pKa of the parent amine, suggesting that the protonation state of the leaving group is important in the transition state. researchgate.net The use of solid acid catalysts with Brønsted and Lewis acid sites can facilitate carbamate decomposition by accelerating proton transfer. acs.org

Rearrangement Pathways in Carbamate Chemistry

Carbamates can be synthesized through rearrangement reactions, most notably the Curtius and Hofmann rearrangements. nih.govacs.org

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by an alcohol to yield a carbamate. nih.govyoutube.com This method is versatile and can be used to convert carboxylic acids into carbamates. nih.gov

The Hofmann rearrangement converts primary amides into amines with one less carbon atom, often proceeding through a carbamate intermediate. nih.govacs.org Modified Hofmann rearrangement procedures have been developed to improve yields and substrate scope. nih.gov

Another rearrangement, the Lossen rearrangement , involves the conversion of a hydroxamic acid to an isocyanate, which can then be trapped to form a carbamate. organic-chemistry.org This reaction can be mediated by reagents like carbonyldiimidazole. organic-chemistry.org

Electron Transfer Mechanisms in Amination Reactions

While direct electron transfer mechanisms may not be the primary pathway for the formation of this compound itself, they are relevant in the broader context of amination reactions that can be used to synthesize precursors or analogues.

Reductive amination is a common method for forming C-N bonds. youtube.com This reaction typically involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion, which is then reduced. youtube.com The mechanism involves nucleophilic attack of the amine on the carbonyl group, followed by dehydration and then reduction, which can be viewed as a formal transfer of a hydride ion (a two-electron process). youtube.com

In some catalytic systems, single electron transfer (SET) pathways can be involved in C-N bond formation. For example, photocatalyzed reactions can proceed through radical intermediates generated via electron transfer.

Computational and Theoretical Insights into Reaction Energetics and Pathways

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including those involving carbamates. Density Functional Theory (DFT) calculations and other ab initio methods can be used to determine the structures of reactants, transition states, and products, as well as their relative energies. mdpi.comacs.org

These studies can:

Validate proposed reaction pathways: By calculating the energy barriers for different potential mechanisms, computational models can identify the most likely reaction pathway. For example, computational studies have supported the feasibility of both proposed pathways in the Pd-catalyzed formation of a methyl carbamate. mdpi.com

Identify key intermediates: Theoretical calculations can predict the existence and stability of transient species like zwitterionic intermediates, which may be difficult to observe experimentally. rsc.org

Elucidate the role of catalysts: Computational models can shed light on how catalysts, such as transition metals or superbases, lower the activation energy of a reaction. rsc.orgmdpi.com For instance, studies on iridium-catalyzed allylic substitution to form allyl carbamates have detailed the energetic profiles of different stereochemical pathways. nih.gov

Predict reaction outcomes: By understanding the energetics of different reaction channels, it is possible to predict product distributions and enantioselectivities. nih.gov

The table below presents a summary of computational findings from various studies on carbamate reactions.

Reaction StudiedComputational MethodKey Findings
Carbamate stability of various aminesB3LYP, Monte Carlo free-energy perturbationsTrends in carbamate stability cannot be explained by a single molecular characteristic. acs.org
Mixed carbamate formation with superbasesPBE0-D3BJ/IEFPCMThe most likely mechanism is a concerted pathway where the superbase deprotonates the nucleophile at the carboxylation transition state. rsc.org
Pd-catalyzed carbamate formationDFTConfirmed the feasibility of two reaction pathways with a net negative reaction energy, indicating thermodynamic favorability. mdpi.com
Iridium-catalyzed formation of allyl carbamatesDFTThe rate-determining step differs for the (R)- and (S)-pathways, providing insight into enantioselectivity. nih.gov

These computational insights, combined with experimental data, provide a comprehensive understanding of the intricate mechanistic details of reactions involving carbamates like this compound.

Transition State Theory Applications for Reaction Kinetics

Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates by considering the equilibrium between reactants and an activated transition state complex. Although no specific TST studies on this compound have been published, research on the aminolysis of related carbamates provides a framework for how TST could be applied.

For instance, studies on the reactions of carbonates with amines often utilize Brønsted-type plots (logarithm of the rate constant versus the pKa of the conjugate acid of the amine) to elucidate reaction mechanisms. rsc.org A linear Brønsted plot is typically indicative of a concerted mechanism, while a biphasic plot suggests a stepwise mechanism with a change in the rate-determining step. rsc.org In the context of this compound, TST could be used to analyze reactions such as its formation from a corresponding isocyanate and methanol, or its hydrolysis. By experimentally determining the rate constants under various conditions (e.g., different nucleophiles, temperatures), and applying TST principles, one could calculate important thermodynamic parameters of the transition state, such as the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡). researchgate.net

Table 1: Illustrative Application of Transition State Theory to a General Carbamate Reaction

ParameterDescriptionPotential Insights for this compound
Rate Constant (k) Experimentally measured rate of reaction.Would quantify the reactivity of the carbamate under specific conditions.
Brønsted-type plot Plot of log(k) vs. pKa of a series of catalysts or reactants.Could distinguish between a concerted or stepwise mechanism for its reactions.
ΔH‡ (Enthalpy of Activation) The difference in enthalpy between the transition state and the reactants.Provides information about the energy barrier of the reaction.
ΔS‡ (Entropy of Activation) The difference in entropy between the transition state and the reactants.Offers insight into the degree of order in the transition state.
ΔG‡ (Gibbs Free Energy of Activation) The overall energy barrier to the reaction, combining enthalpy and entropy effects.Determines the spontaneity of the reaction pathway.

This table is illustrative and based on general principles of TST as specific data for this compound is not available.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is widely employed to map out reaction pathways, calculate activation energies, and visualize the geometries of reactants, intermediates, transition states, and products. While no DFT studies have been published specifically for this compound, research on analogous systems demonstrates the potential of this approach.

For example, DFT calculations have been used to investigate the McLafferty-type rearrangement of protonated N-[nicotinoyl]phenylethyl amines, which share the phenylethylamine scaffold. researchgate.net These studies elucidate fragmentation mechanisms by calculating the energies of intermediates and transition states. researchgate.net Similarly, DFT has been instrumental in understanding the mechanism of carbamate formation from CO2 and amines, revealing the role of catalysts and the nature of the transition states. rsc.orgresearchgate.net In one study, DFT calculations showed that a proposed reaction pathway had a significantly high activation energy, suggesting an alternative mechanism was more likely. nih.gov

A computational study on the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, a structurally similar compound, utilized DFT to explore the reaction pathway of a palladium-catalyzed synthesis. nih.gov This study identified key intermediates and transition states, and calculated the energetics of the proposed mechanism. nih.gov For this compound, DFT could be used to:

Model the three-dimensional structure of the molecule.

Investigate the reaction mechanism of its synthesis, for example, from 4-aminophenethyl alcohol and methyl isocyanate.

Calculate the activation barriers for potential decomposition pathways.

Analyze the electronic properties, such as charge distribution and frontier molecular orbitals, to predict reactivity.

Table 2: Potential DFT Calculation Parameters for Investigating this compound Reactions

DFT ParameterPurpose in Mechanistic Studies
Optimized Geometries Determine the lowest energy structures of reactants, intermediates, transition states, and products.
Vibrational Frequencies Confirm the nature of stationary points (minima for stable species, one imaginary frequency for transition states).
Activation Energy (Ea) Calculate the energy barrier for a reaction, providing insight into its kinetics.
Reaction Pathway Analysis Map the potential energy surface to identify the most likely sequence of steps in a reaction.
Natural Bond Orbital (NBO) Analysis Investigate charge distribution and delocalization, explaining electronic effects on reactivity.

This table represents potential applications of DFT, as specific data for this compound is not available in the current literature.

Molecular Dynamics Simulations of Reactive Intermediates

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While DFT is excellent for mapping static reaction pathways, MD can provide insights into the dynamic behavior of molecules, including the conformational changes of reactive intermediates and the role of the solvent.

Currently, there are no published MD simulation studies specifically focused on the reactive intermediates of this compound. However, MD simulations are frequently used in conjunction with DFT to provide a more complete picture of a reaction. For instance, after identifying a transition state or a reactive intermediate using DFT, MD simulations could be employed to:

Explore the conformational landscape of the intermediate to see how its shape influences its subsequent reactivity.

Simulate the interaction of the intermediate with solvent molecules to understand solvation effects on the reaction pathway.

Observe the dynamics of bond breaking and formation in real-time, offering a more intuitive understanding of the reaction mechanism.

For this compound, MD simulations could be particularly useful in studying the flexibility of the phenethyl chain and how its different conformations might affect the reactivity of the carbamate group.

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic environments of protons (¹H) and carbon-13 (¹³C) nuclei, a complete structural map of Methyl 4-aminophenethylcarbamate can be assembled.

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is predicted to show distinct signals for each proton environment. The aromatic protons are expected to appear as a classic AA'BB' system, characteristic of 1,4-disubstituted benzene rings. The ethyl bridge will give rise to two triplets, and the methyl group of the carbamate (B1207046) will be a sharp singlet. The protons on the nitrogen atoms (both the aromatic amine and the carbamate) are anticipated to appear as broad singlets, which may exchange with deuterium upon the addition of D₂O.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~ 6.95 Doublet 2H Ar-H (ortho to -CH₂CH₂NH)
~ 6.65 Doublet 2H Ar-H (ortho to -NH₂)
~ 4.85 Broad Singlet 1H -CH₂-NH -COO-
~ 3.65 Singlet 3H -O-CH
~ 3.50 Broad Singlet 2H Ar-NH
~ 3.30 Quartet (t) 2H -CH₂-NH -COO-

Predicted data is based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment. For this compound, eight distinct signals are predicted, corresponding to the eight unique carbon environments in the molecule. The carbamate carbonyl carbon is expected to be the most downfield signal, while the methyl and ethyl carbons will appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm) Assignment
~ 157.0 -NH-C =O-O-
~ 145.0 C -NH₂ (Aromatic)
~ 129.5 C H (Aromatic, ortho to -CH₂CH₂NH)
~ 128.5 C -CH₂CH₂NH (Aromatic)
~ 115.0 C H (Aromatic, ortho to -NH₂)
~ 52.0 -O-C H₃
~ 42.5 -C H₂-NH-COO-

Predicted data is based on typical chemical shifts for similar structural motifs.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₄N₂O₂), the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared against the measured value to confirm the molecular formula with high confidence.

Molecular Formula: C₁₀H₁₄N₂O₂

Monoisotopic Mass: 194.1055 g/mol

Predicted [M+H]⁺: 195.1128

Analysis of phenethylamine (B48288) derivatives by electrospray ionization (ESI) often leads to characteristic fragmentation patterns. bohrium.comnih.govmdpi.comacs.org The fragmentation of the target molecule is expected to proceed through several key pathways. A primary cleavage event is often benzylic C-C bond fission, leading to the formation of a stable 4-aminobenzyl cation or a related tropylium-type ion. Another common fragmentation for phenethylamines involves the loss of the amine-containing side chain. bohrium.comnih.govacs.org For carbamates, characteristic fragmentation includes the neutral loss of methyl isocyanate (CH₃NCO) or cleavage at the ester linkage. nih.govnih.gov

Predicted Fragmentation Pathways:

Benzylic Cleavage: Formation of a fragment at m/z 106, corresponding to the [H₂N-C₆H₄-CH₂]⁺ ion.

Loss of Carbamate Moiety: Cleavage to produce the 4-aminophenethylamine ion.

Carbamate Fragmentation: Neutral loss of methyl isocyanate (57 Da) or loss of the methoxy group (31 Da). nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.govmdpi.com

The IR spectrum of this compound is expected to show strong, characteristic absorption bands. The N-H stretching region (3200-3500 cm⁻¹) will likely feature multiple peaks corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂) and the single N-H stretch of the secondary carbamate. rsc.org A strong, sharp absorption band around 1700 cm⁻¹ is the hallmark of the carbamate C=O stretching vibration. rsc.org Other key peaks include those for aromatic C=C stretching (~1500-1620 cm⁻¹) and C-N stretching (~1200-1350 cm⁻¹). rsc.org

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Aromatic ring vibrations, particularly the ring breathing mode, typically give a strong Raman signal. mdpi.com While the C=O stretch is also Raman active, N-H and O-H stretches are often weaker compared to IR spectroscopy. The symmetric vibrations and non-polar bonds in the molecule will be more prominent in the Raman spectrum.

Table 3: Predicted Key Vibrational Frequencies (IR & Raman)

Wavenumber (cm⁻¹) Functional Group Vibration Type
3450 - 3250 Amine (N-H), Carbamate (N-H) Stretching
3100 - 3000 Aromatic C-H Stretching
2950 - 2850 Aliphatic C-H Stretching
~ 1700 Carbamate C=O Stretching
1620 - 1580 Amine N-H / Aromatic C=C Bending / Stretching
1520 Aromatic C=C Stretching
1350 - 1200 C-N Stretching

Predicted data is based on typical vibrational frequencies for the respective functional groups.

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like this compound. nih.govthermofisher.cn A reversed-phase HPLC method would be most suitable for this analysis.

A typical setup would involve a C18 stationary phase column and a mobile phase gradient consisting of water and an organic solvent such as acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate to ensure good peak shape. nih.govthermofisher.cn Detection would be achieved using a UV detector, leveraging the strong chromophore of the aminobenzene ring, likely with monitoring at wavelengths around 254 nm and 280 nm.

The purity of a research sample would be determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single, sharp, symmetrical peak with minimal to no secondary peaks. This method provides a reliable quantitative measure of purity, which is essential for research applications.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is an indispensable technique for qualitatively monitoring the progress of a chemical reaction. libretexts.orgrsc.org It allows for the rapid assessment of the consumption of starting materials and the formation of products. In the synthesis of this compound from a precursor like 4-aminophenethylamine, TLC can be used to determine the reaction's endpoint.

To monitor the reaction, three spots are typically applied to a TLC plate: the starting material (reactant), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org The disappearance of the reactant spot in the reaction mixture lane and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The relative polarity of the compounds determines their mobility on the TLC plate; for instance, in a normal-phase silica gel system, less polar compounds travel further up the plate, resulting in a higher retention factor (Rƒ).

Table 1: Hypothetical TLC Monitoring of this compound Synthesis

Analyte Rƒ Value (3:1 Hexane:Ethyl Acetate) Observations
4-aminophenethylamine (Starting Material) 0.15 Spot diminishes over time.
This compound (Product) 0.50 New spot appears and intensifies.
Reaction Mixture at t=0 hr 0.15 Single spot corresponding to starting material.
Reaction Mixture at t=2 hr 0.15, 0.50 Spots for both starting material and product are visible.

This interactive table illustrates the change in the TLC profile over the course of the reaction, with the Rƒ values being representative for a typical normal-phase separation.

Flash Column Chromatography for Purification

Following the completion of the reaction, flash column chromatography is a standard and efficient method for purifying the crude product by separating it from unreacted starting materials, reagents, and byproducts. orgsyn.org This technique utilizes a stationary phase, typically silica gel, and a mobile phase, which is a solvent or a mixture of solvents. orgsyn.org For compounds like this compound, which contains a basic amine group, special considerations may be necessary to achieve optimal separation and avoid issues like peak tailing. biotage.combiotage.com

The purification process involves packing a column with silica gel and eluting the crude mixture with a solvent system of increasing polarity, often a gradient of hexane and ethyl acetate. Fractions are collected and analyzed by TLC to identify those containing the pure desired compound. For basic amines, the silica gel can be treated with a competing base like triethylamine, or an amine-functionalized silica can be used to improve the separation quality. biotage.combiotage.com

Table 2: Example Flash Column Chromatography Gradient for Purification

Fraction Numbers Eluent Composition (Hexane:Ethyl Acetate) Compound Eluted
1-5 9:1 Non-polar impurities
6-10 7:3 This compound (Product)

This interactive table outlines a typical solvent gradient used to elute compounds of varying polarities, allowing for the isolation of the target product.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. nih.gov It is the definitive method for assessing the final purity of a synthesized compound such as this compound. Reversed-phase HPLC is commonly employed for the analysis of carbamates. s4science.atepa.govoup.com

In a typical reversed-phase setup, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. s4science.atteledyneisco.com The compound is detected as it elutes from the column, often by a UV detector, and the resulting chromatogram shows peaks corresponding to each component. The area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity.

Table 3: Representative HPLC Parameters for Purity Analysis

Parameter Value
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Gradient: Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Retention Time 7.8 min
Peak Area 99.5%

| Purity | ≥99.5% |

This interactive table details a standard set of HPLC conditions and expected results for the purity analysis of a carbamate compound, demonstrating high purity.

Based on comprehensive searches of available scientific literature, there is no documented evidence of "this compound" being utilized in the synthesis of the advanced chemical structures outlined in the provided request. Specifically, no research was found to support its role as a precursor in the construction of nitrogen-containing heterocycles such as pyrazole-based scaffolds, pyrimidine (B1678525) derivatives, or quinazoline (B50416) derivatives.

Furthermore, searches for its application as an intermediate in the preparation of complex organic molecules, including the construction of carbamate-tethered glycoconjugates and as a building block for indole-2-carboxamides, yielded no relevant results.

Therefore, it is not possible to generate the requested article as the foundational premise—the role of this compound in these specific syntheses—is not supported by the current body of scientific literature.

Role of Methyl 4 Aminophenethylcarbamate in the Synthesis of Advanced Chemical Structures

Intermediate in the Preparation of Complex Organic Molecules

Integration into Fluorophores and Contrast Agents

The core structure of Methyl 4-aminophenethylcarbamate contains a phenethylamine (B48288) backbone, a common structural element in the design of fluorescent probes and imaging agents. The aromatic ring can be a key component of a fluorophore system, and the primary amine group offers a reactive handle for conjugation to other molecular entities.

Detailed Research Findings:

Although no direct synthesis of fluorophores or contrast agents explicitly employing this compound has been identified in broad searches, the principles of molecular probe design suggest its potential as a building block. For instance, the amine group could be diazotized and coupled to electron-rich aromatic systems to form azo dyes, a class of compounds known for their chromophoric properties.

The table below illustrates the key structural features of this compound that are relevant to its potential application in the synthesis of imaging agents.

Structural FeaturePotential Role in Fluorophore/Contrast Agent Synthesis
Primary Aromatic AmineSite for diazotization and coupling reactions; conjugation point for other molecular fragments.
Phenyl RingCan be part of a larger π-conjugated system responsible for fluorescence or can be substituted with imaging moieties.
Carbamate (B1207046) GroupCan influence the solubility and binding characteristics of the final molecule.
Ethyl LinkerProvides spatial separation between the aromatic ring and other functional groups, which can be important for probe design.

Applications in the Synthesis of PDEδ Degraders

Phosphodiesterase delta (PDEδ) is a protein that has been implicated in certain types of cancer. The development of molecules that can induce the degradation of PDEδ is an active area of research. These molecules, often referred to as PROTACs (Proteolysis Targeting Chimeras), typically consist of a ligand that binds to the target protein (in this case, PDEδ), a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two.

Detailed Research Findings:

While no specific synthesis of a PDEδ degrader using this compound has been reported in the available literature, its structure contains elements that could be incorporated into a linker for a PROTAC. The phenethyl group provides a chain that could be extended and functionalized to connect the two binding moieties. The amine and carbamate groups offer potential points for chemical modification and attachment of the necessary ligands. The design and synthesis of effective linkers are crucial for the successful development of PROTACs, as the linker's length, rigidity, and chemical nature can significantly impact the efficacy of the degrader.

Strategy for Selective Functionalization in Multi-functionalized Substrates

The presence of both a primary aromatic amine and a carbamate group in this compound presents opportunities and challenges for its use in multi-step syntheses. Achieving selective functionalization of one group while leaving the other intact is a key strategic consideration.

Chemo-selective Reactivity of Amine and Carbamate Moieties

The differential reactivity of the primary aromatic amine and the carbamate group allows for selective chemical transformations. Aromatic amines are generally more nucleophilic than carbamates and are susceptible to a wider range of reactions under milder conditions.

Detailed Research Findings:

Acylation: The primary amine can be selectively acylated using acyl chlorides or anhydrides under standard conditions. The carbamate nitrogen is significantly less reactive due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.

Alkylation: Selective N-alkylation of the primary amine can be achieved using alkyl halides.

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid, forming a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents onto the aromatic ring.

Carbamate Reactivity: The carbamate group is generally stable under many reaction conditions used to modify the amine. However, it can be cleaved under acidic or basic conditions, or by hydrogenolysis, to reveal the corresponding amine.

The following table summarizes the chemo-selective reactions possible for this compound.

Reagent/ConditionSelective Reaction SiteProduct Type
Acyl chloride, basePrimary Aromatic AmineN-acylated derivative
Alkyl halide, basePrimary Aromatic AmineN-alkylated derivative
NaNO₂, HClPrimary Aromatic AmineDiazonium salt
Strong Acid/Base or H₂/PdCarbamate4-Aminophenethylamine

Influence of Substituent Effects on Synthetic Outcomes

The electronic nature of the aminophenethylcarbamate group influences the reactivity and regioselectivity of reactions occurring on the aromatic ring. The amine group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the carbamate group's effect is more complex.

Detailed Research Findings:

The electronic properties of substituents on the aromatic ring can be quantified by Hammett substituent constants (σ). Electron-donating groups have negative σ values and activate the ring towards electrophilic attack, while electron-withdrawing groups have positive σ values and deactivate the ring. The amino group has a large negative σ value, indicating its strong activating nature.

The table below illustrates the expected major products of electrophilic aromatic substitution on this compound.

Electrophilic ReagentExpected Position of Substitution
HNO₃/H₂SO₄3-nitro and 5-nitro derivatives
Br₂/FeBr₃3-bromo and 5-bromo derivatives
R-Cl/AlCl₃ (Friedel-Crafts)3-alkyl and 5-alkyl derivatives

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Carbamates

The traditional synthesis of carbamates has often relied on hazardous reagents such as phosgene (B1210022) and its derivatives. nih.gov Modern research is intensely focused on developing safer and more sustainable alternatives. A major thrust in this area is the utilization of carbon dioxide (CO₂) as a C1 building block. organic-chemistry.org This approach is environmentally benign, using a renewable and non-toxic resource to replace hazardous materials. nih.govorganic-chemistry.org Methodologies are being developed that allow for the direct reaction of amines, alcohols, and CO₂ under milder conditions, often facilitated by basic catalysts, to produce carbamates. organic-chemistry.org

Another promising avenue is the use of biocatalysis. Enzymes, such as esterases and acyltransferases, are being explored for their ability to catalyze the formation of carbamates in aqueous media. chemrxiv.org This method offers high selectivity and operates under environmentally friendly conditions, avoiding the need for harsh solvents and reagents. chemrxiv.org For instance, the esterase from Pyrobaculum calidifontis (PestE) has shown efficacy in synthesizing various carbamates from amines and carbonates in water, achieving high yields. chemrxiv.org

Furthermore, research into direct synthesis from Boc-protected amines using reagents like tert-butoxide lithium is gaining traction. This strategy eliminates the need for metal catalysts and toxic reagents, aligning with the principles of green chemistry and offering a scalable production method. nih.govtdcommons.orgcore.ac.uk These sustainable approaches could significantly impact the synthesis of compounds like Methyl 4-aminophenethylcarbamate, making their production more economical and environmentally responsible.

Table 1: Comparison of Synthetic Methodologies for Carbamates

MethodologyReagentsAdvantagesDisadvantages
Traditional (Phosgene-based) Phosgene/Diphosgene, Amine, AlcoholHigh reactivity, well-establishedHighly toxic reagents, harsh conditions
CO₂-based Synthesis Amine, Alcohol, CO₂, CatalystUtilizes renewable feedstock, non-toxicOften requires high pressure, catalyst needed
Biocatalysis Amine, Carbonate, Esterase/AcyltransferaseHigh selectivity, mild aqueous conditionsEnzyme stability and cost can be a factor
From Boc-protected Amines Boc-amine, Alcohol, Base (e.g., t-BuOLi)Metal-free, avoids toxic reagents, scalableRequires pre-functionalized starting material

Exploration of New Chemical Transformations for Diverse Derivatives

The functional groups present in this compound—a primary aromatic amine, a secondary carbamate (B1207046), and an aromatic ring—offer multiple handles for chemical modification to create a diverse library of derivatives. Future research will likely focus on exploring novel transformations of these groups to access new chemical space and potential applications.

The primary amino group is a key site for derivatization. Beyond simple alkylation or acylation, modern cross-coupling reactions could be employed to form new carbon-nitrogen or nitrogen-heteroatom bonds, introducing complex substituents. The carbamate nitrogen itself can also be a site for further functionalization, although this is generally less common.

The aromatic ring is ripe for functionalization through late-stage C-H activation techniques. This would allow for the introduction of various substituents at specific positions on the phenyl ring, modulating the electronic and steric properties of the molecule without requiring a complete re-synthesis from a substituted precursor. The development of catalysts that can selectively functionalize the aromatic ring in the presence of the other reactive groups will be a significant area of research. Such transformations are crucial for generating analogues with potentially enhanced biological activities or material properties. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing, moving away from traditional batch processing. caymanchem.comnoelresearchgroup.com For the synthesis of carbamates, flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the ability to telescope multi-step reactions into a single, uninterrupted process. caymanchem.comnih.gov This is particularly beneficial for reactions that involve hazardous intermediates, as these can be generated and consumed in situ in small volumes, minimizing risk. caymanchem.com

Automated platforms can accelerate the optimization of reaction conditions and the synthesis of large libraries of compounds for screening. chemrxiv.org For a molecule like this compound, an automated flow platform could be used to rapidly explore a wide range of starting materials and reaction parameters to identify the optimal conditions for its synthesis. Furthermore, by coupling flow synthesis with in-line purification and analysis, the entire process from starting materials to pure product can be streamlined, significantly reducing development time. noelresearchgroup.com The development of fully automated platforms for tasks like Design of Experiments (DoE) optimization is a key area of ongoing research that will make the synthesis of complex molecules more efficient. chemrxiv.org

Computational Design of Targeted Synthetic Routes for Advanced Chemical Compounds

Computational chemistry and in silico design are becoming indispensable tools in modern synthetic planning. acs.org For a target molecule like this compound, computational methods can be used to design and evaluate potential synthetic routes before any experiments are conducted in the lab. acs.org Retrosynthetic analysis software can propose multiple pathways, which can then be assessed based on factors like the availability of starting materials, reaction yields, and step economy.

Beyond route design, computational tools are crucial for understanding reaction mechanisms and predicting the properties of new molecules. acs.org For example, Density Functional Theory (DFT) calculations can be used to model transition states and intermediates, providing insights that can help in optimizing reaction conditions. Molecular modeling can also predict the physicochemical and biological properties of potential derivatives of this compound, allowing for the computational pre-screening of large virtual libraries to identify candidates with the desired characteristics for a specific application. This integration of computational design with experimental synthesis creates a powerful workflow for the efficient discovery and development of advanced chemical compounds.

Q & A

Basic: What are the recommended synthetic routes for Methyl 4-aminophenethylcarbamate, and how can reaction conditions be optimized for yield?

This compound is typically synthesized via coupling reactions between activated intermediates. For example, tert-butyl 4-aminophenethylcarbamate (a structural analog) was prepared by refluxing precursors in the presence of a coupling agent for 18 hours, yielding 16% product . To optimize yield:

  • Use high-purity reagents and anhydrous solvents.
  • Monitor reaction progress with TLC or HPLC.
  • Adjust stoichiometry (e.g., 1:1 molar ratio of reactants) and temperature (reflux vs. room temperature).
  • Consider catalysts (e.g., DMAP) to accelerate carbamate formation.

Advanced: How can researchers address low yields in coupling reactions during synthesis?

Low yields often arise from side reactions or incomplete activation. Strategies include:

  • Pre-activation of amines : Use Boc-protected intermediates to minimize competing side reactions .
  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce hydrolysis.
  • Temperature control : Prolonged reflux may degrade sensitive intermediates; test shorter reaction times.
  • Purification : Employ flash chromatography or preparative HPLC to isolate the product from byproducts.

Basic: Which analytical techniques are suitable for characterizing this compound?

Key methods include:

  • HPLC : Assess purity (≥95% by UV detection at 254 nm) and monitor reaction progress .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., [M+H]+ 430.2924 observed vs. 430.2925 calculated) .
  • NMR : Analyze structural integrity (e.g., ¹H NMR peaks for methyl, aromatic, and carbamate groups) .
  • FT-IR : Identify carbamate C=O stretches (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹).

Advanced: How can discrepancies in NMR data for structural confirmation be resolved?

Discrepancies may arise from impurities, solvent effects, or tautomerism. Mitigation steps:

  • Repeat under standardized conditions : Use deuterated solvents (e.g., CDCl₃) and consistent concentrations.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously.
  • Compare with computational predictions : Tools like ACD/Labs or ChemDraw simulate expected shifts.
  • Error analysis : Quantify signal-to-noise ratios and integration errors in raw data .

Basic: What safety protocols are essential when handling carbamate derivatives?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders/aerosols.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : Immediate rinsing for eye/skin contact (15+ minutes with water) .

Advanced: How can researchers assess heterogeneity in pharmacological data across studies?

Apply meta-analytical tools:

  • I² statistic : Quantify the percentage of total variation due to heterogeneity (I² >50% indicates substantial heterogeneity) .
  • Subgroup analysis : Stratify data by variables like dosage or model systems.
  • Sensitivity testing : Exclude outlier studies and re-calculate effect sizes .
  • Publication bias assessment : Use funnel plots or Egger’s regression test .

Basic: How should raw data be managed to comply with FAIR principles?

  • Storage : Use repositories like Chemotion or RADAR4Chem for long-term archiving .
  • Metadata : Include experimental conditions (solvents, catalysts), instrument parameters, and raw spectra.
  • Documentation : Follow the "Analysis and Conclusion" guidelines for IB Extended Essays, emphasizing transparency in error sources .

Advanced: How to design structure-activity relationship (SAR) studies for this compound analogs?

  • Scaffold modification : Replace the methyl group with ethyl or trifluoromethyl to assess steric/electronic effects .
  • In vitro assays : Test binding affinity (e.g., IC₅₀) using receptor-binding assays.
  • Molecular docking : Compare analog interactions with target proteins (e.g., kinases) using AutoDock Vina.
  • Pharmacokinetic profiling : Measure BBB permeability (e.g., PAMPA assay) and metabolic stability .

Basic: What are effective literature search strategies for systematic reviews on this compound?

  • Databases : Prioritize PubMed, Web of Science, and Embase for peer-reviewed studies .
  • Search terms : Combine "this compound" with keywords like "synthesis," "pharmacology," or "kinase inhibitor."
  • Boolean operators : Use "AND" to narrow results (e.g., "carbamate AND NMR") and "OR" for synonyms .

Advanced: How to resolve conflicting bioactivity data between in vitro and in vivo studies?

  • Dosage reconciliation : Adjust in vitro concentrations to reflect physiological bioavailability.
  • Metabolite profiling : Identify active metabolites via LC-MS (e.g., demethylation products).
  • Animal model relevance : Evaluate species-specific differences in metabolism (e.g., cytochrome P450 isoforms) .
  • Statistical re-analysis : Apply mixed-effects models to account for variability in response rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4-aminophenethylcarbamate
Reactant of Route 2
Reactant of Route 2
Methyl 4-aminophenethylcarbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.